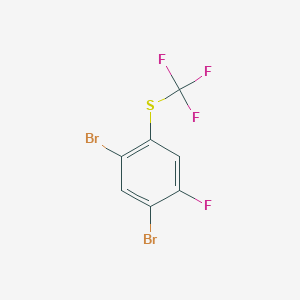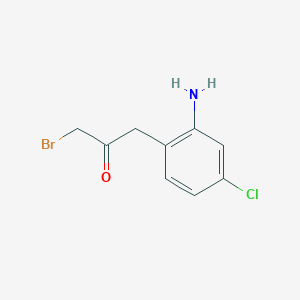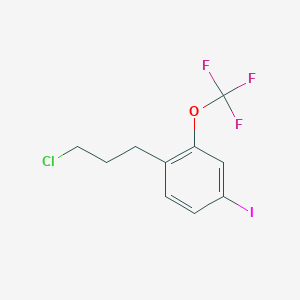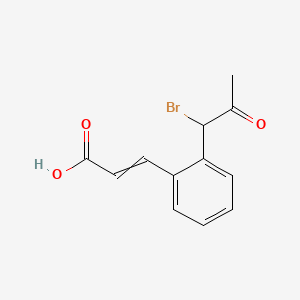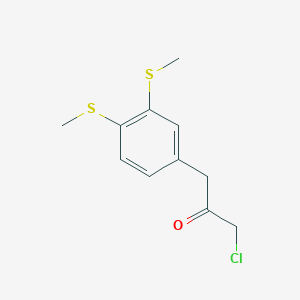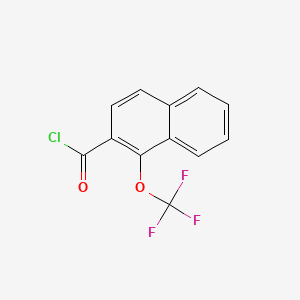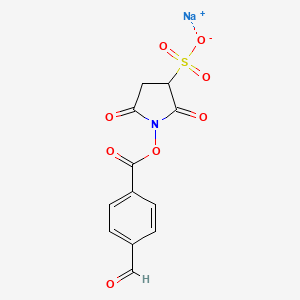
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonate group. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multi-step organic reactions. One common approach is the esterification of 4-formylbenzoic acid with 2,5-dioxopyrrolidine-3-sulfonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxybenzoyl derivative.
Reduction: 4-hydroxybenzoyl derivative.
Substitution: Various sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-((4-carboxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Sodium 1-((4-hydroxybenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Sodium 1-((4-aminobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
Comparison: Compared to its analogs, Sodium 1-((4-formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in biochemical research and therapeutic applications.
Eigenschaften
Molekularformel |
C12H8NNaO8S |
|---|---|
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
sodium;1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C12H9NO8S.Na/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20;/h1-4,6,9H,5H2,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
NIYZXSAFOXBKIO-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


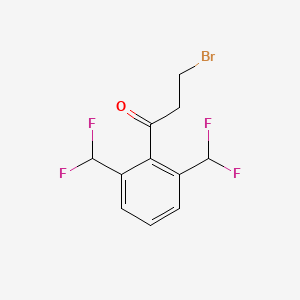
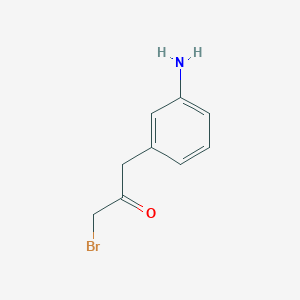
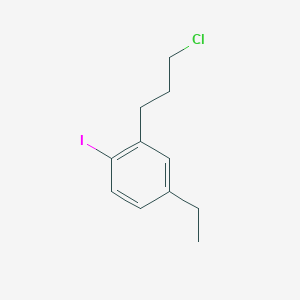
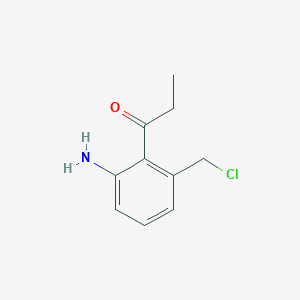
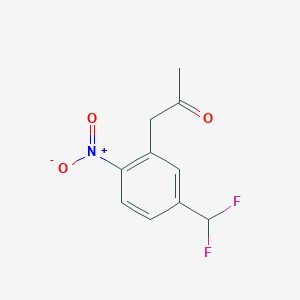

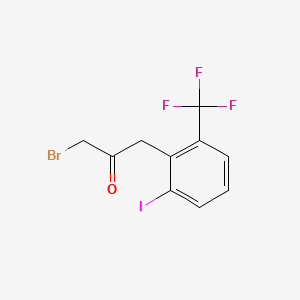
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
